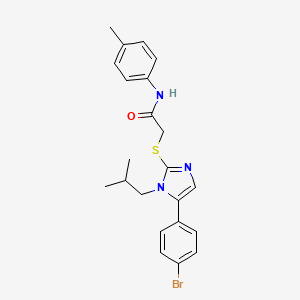
2-((5-(4-溴苯基)-1-异丁基-1H-咪唑-2-基)硫代)-N-(对甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H24BrN3OS and its molecular weight is 458.42. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 频哪醇硼酸酯:频哪醇硼酸酯是有机合成中的重要合成砌块。虽然烷基硼酸酯的去硼化官能化已经得到很好的研究,但质子去硼化仍未得到充分探索。 最近的研究报道了使用自由基方法对 1°、2° 和 3° 烷基硼酸酯进行催化质子去硼化 。该方法能够将硼酸酯转化为其他官能团,从而扩展其合成用途。
- 上面提到的相同催化质子去硼化过程可以实现烯烃的正式反马氏规则氢甲基化。这种转化是有价值的,但以前是未知的。通过将质子去硼化与马特森-CH₂-同系化相结合,研究人员实现了这种氢甲基化序列。 值得注意的是,它被应用于甲氧基保护的 (−)-Δ8-THC 和胆固醇 。
- 萘并[2,3-b]呋喃-4,9-二酮:该化合物独特的结构可以作为新型药物发现的支架。研究人员已经开发出一种使用该化合物作为前体的萘并[2,3-b]呋喃-4,9-二酮的有效合成方法。 该方案展示了优异的区域选择性和显著的官能团耐受性,使其成为一种绿色高效的方法 。
- 通过将该化合物引入二维框架中,构建了荧光超薄共价三嗪框架 (F-CTF) 纳米片。 这些纳米片表现出有趣的性质,可以在传感器、成像和催化等领域找到应用 。
催化和有机合成
烯烃的氢甲基化
药物发现和支架开发
荧光纳米片
生物活性
The compound 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a unique structural framework that includes:
- An imidazole ring
- A thioether linkage
- A bromophenyl group
- A p-tolyl acetamide moiety
The molecular formula is C21H25BrN3OS with a molecular weight of approximately 465.43 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
- Human lung adenocarcinoma cells
- Breast cancer cells
A study utilizing the MTT assay demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. The half-maximal effective concentration (EC50) for cell death was found to be approximately 10 µM, highlighting its potency against resistant cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
The mechanism by which 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves:
- Inhibition of specific enzymes : The compound may interact with enzymes involved in cell proliferation and survival.
- Modulation of signaling pathways : It appears to affect pathways related to apoptosis and inflammation, including NF-kB and MAPK signaling cascades .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its biological activity. Variations in the substituents on the imidazole ring and the thioether linkage can significantly alter potency and selectivity. For instance, modifications in the bromophenyl group have been linked to enhanced anticancer activity .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | Imidazole ring, thioether linkage | Anticancer, anti-inflammatory |
| Thiazole derivatives | Thiazole and acetamide groups | Cytotoxic effects against tumor cells |
| Bromophenyl imidazole derivatives | Bromophenyl substitution | Enhanced anticancer activity |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3OS/c1-15(2)13-26-20(17-6-8-18(23)9-7-17)12-24-22(26)28-14-21(27)25-19-10-4-16(3)5-11-19/h4-12,15H,13-14H2,1-3H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPMBNUWLYSIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














